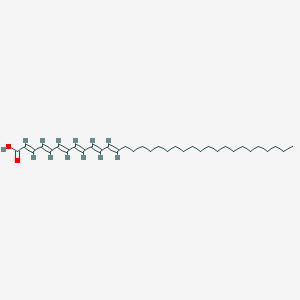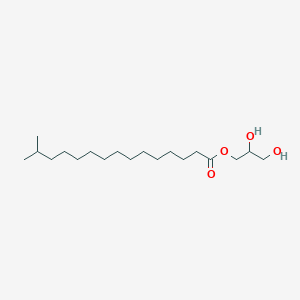
2,3-Dihydroxypropyl 14-methylpentadecanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dihydroxypropyl 14-methylpentadecanoate, also known as MDP, is a synthetic compound that has gained attention in the scientific community due to its potential applications in the field of biomedical research. MDP is a derivative of pentadecanoic acid, a fatty acid found in dairy products and certain meats. In
Aplicaciones Científicas De Investigación
1. Role in Biological Activities
2,3-Dihydroxypropyl 14-methylpentadecanoate, identified from the rhizome of Polygonatum verticillatum, has shown significant inhibition of tyrosinase activity, indicating potential applications in dermatology and cosmetics for treating hyperpigmentation and age spots (Khan et al., 2013).
2. Oxidation and Stability Studies
Studies on nonheme FeIVO complexes, including compounds with pentadecane structures similar to 2,3-Dihydroxypropyl 14-methylpentadecanoate, have demonstrated the ability to oxidize strong C-H bonds at room temperature, shedding light on the stability and reactivity of such compounds under various conditions (Kaizer et al., 2004).
3. Biotransformation and Environmental Impact
Research involving compounds structurally related to 2,3-Dihydroxypropyl 14-methylpentadecanoate, such as 14C-labeled 8-2 telomer B alcohol, offers insights into the biotransformation and environmental fate of these compounds. This is crucial for understanding their potential impact on ecosystems and for designing environmentally friendly derivatives (Wang et al., 2005).
4. Pharmaceutical Imaging Applications
In the field of medical imaging, derivatives of pentadecanoic acid, akin to 2,3-Dihydroxypropyl 14-methylpentadecanoate, have been explored. For instance, 123I-BMIPP is used in myocardial fatty acid metabolism scintigraphy, demonstrating the potential of such compounds in diagnostic imaging and possibly paving the way for new imaging agents (Muranaka et al., 2022).
5. Chemical Synthesis and Industrial Applications
The compound has potential applications in the chemical industry, as demonstrated by research on related compounds. For example, studies on the synthesis of musk odorants and polymers indicate the versatility and utility of long-chain esters in creating a variety of products with valuable properties (Eh, 2003); (Wu & Liu, 2020).
Propiedades
Número CAS |
104700-85-8 |
|---|---|
Nombre del producto |
2,3-Dihydroxypropyl 14-methylpentadecanoate |
Fórmula molecular |
C19H38O4 |
Peso molecular |
330.5 g/mol |
Nombre IUPAC |
2,3-dihydroxypropyl 14-methylpentadecanoate |
InChI |
InChI=1S/C19H38O4/c1-17(2)13-11-9-7-5-3-4-6-8-10-12-14-19(22)23-16-18(21)15-20/h17-18,20-21H,3-16H2,1-2H3 |
Clave InChI |
UJXZLNLZBUWQKD-UHFFFAOYSA-N |
SMILES |
CC(C)CCCCCCCCCCCCC(=O)OCC(CO)O |
SMILES canónico |
CC(C)CCCCCCCCCCCCC(=O)OCC(CO)O |
Sinónimos |
aggreceride B |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(4-Chlorophenyl)-cyanomethyl] benzoate](/img/structure/B34599.png)
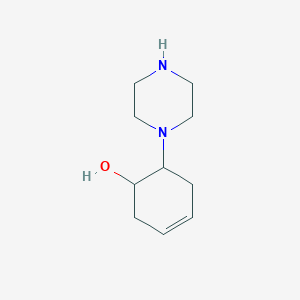
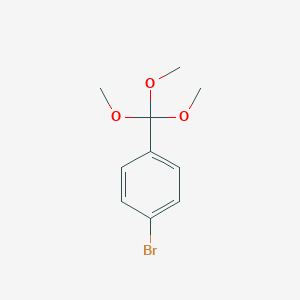
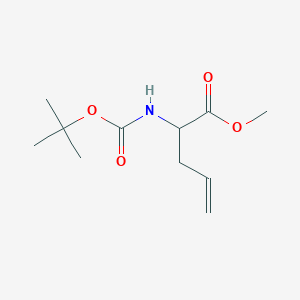
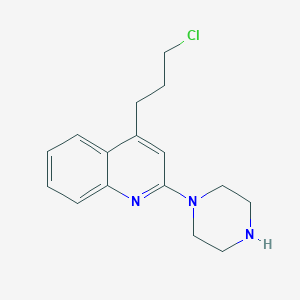
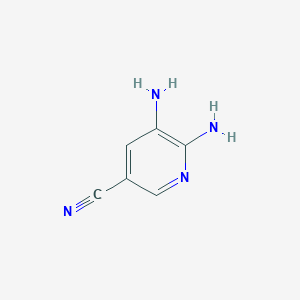
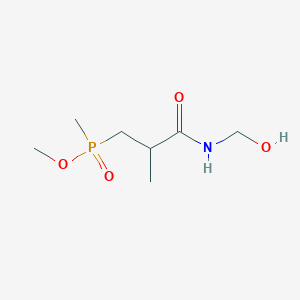
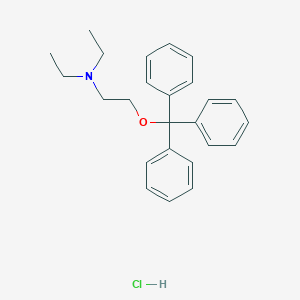
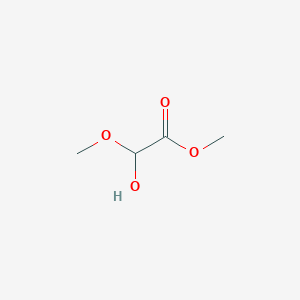
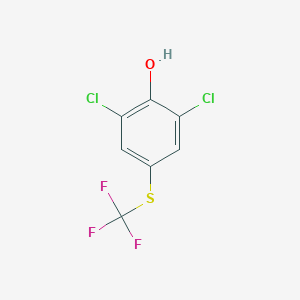
![[(5E,8E,13E)-1,11,21-trihydroxy-17-(1-hydroxyethyl)-5,13-bis(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-19-oxo-18,27,28,29-tetraoxatetracyclo[21.3.1.13,7.111,15]nonacos-8-en-25-yl] 2-methylbutanoate](/img/structure/B34616.png)
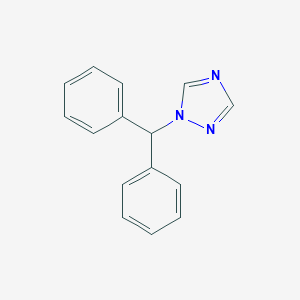
![2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]-N,N-dimethylpropan-1-amine](/img/structure/B34618.png)
